Chemical structure and physicochemical properties of Toltrazuril sulfoxide-d3.
Chemical structure and physicochemical properties of Toltrazuril sulfoxide-d3.
Technical Deep Dive: Toltrazuril Sulfoxide-d3 Chemical Structure, Physicochemical Properties, and Bioanalytical Applications
Executive Summary
Toltrazuril sulfoxide-d3 (TZR-SO-d3) is the stable, isotopically labeled analogue of Toltrazuril sulfoxide , the primary intermediate metabolite of the triazinetrione antiprotozoal drug, Toltrazuril.
In drug development and food safety analysis, TZR-SO-d3 serves as the critical Internal Standard (IS) for the quantification of residues in biological matrices (plasma, tissue, eggs). Its physicochemical behavior mirrors the target analyte, allowing it to compensate for matrix effects, extraction inefficiencies, and ionization variability during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.
Chemical Identity & Structure
Toltrazuril sulfoxide is chemically distinct due to the oxidation of the thioether bridge to a sulfoxide group (
Nomenclature & Identifiers
| Property | Detail |
| Chemical Name | 1-([ |
| CAS Number | 1346603-43-7 ( Labeled) / 69004-15-5 (Unlabeled) |
| Molecular Formula | |
| Molecular Weight | 444.40 g/mol (Unlabeled: 441.38 g/mol ) |
| Isotopic Purity | Typically |
| Chirality | Racemic mixture (The sulfur atom is a chiral center) |
Structural Analysis
The molecule consists of three distinct pharmacophores:
-
Triazinetrione Head: A heterocyclic ring containing the acidic imide protons (pKa ~6–7) and the N-methyl group (site of deuteration).
-
Diphenyl Ether Bridge: Provides lipophilic bulk and flexibility.
-
Trifluoromethylsulfinyl Tail: The electron-withdrawing
group adjacent to the sulfoxide modulates the acidity and metabolic stability.
Technical Note on Chirality: Unlike the parent drug (Toltrazuril, a sulfide) and the final metabolite (Toltrazuril sulfone), Toltrazuril sulfoxide is chiral . In biological systems, the oxidation of the sulfide to sulfoxide can be stereoselective, but analytical standards are generally supplied as racemates (
-Toltrazuril sulfoxide-d3) to cover both potential enantiomers during achiral LC separations.
Physicochemical Properties
Understanding the physicochemical profile is essential for designing extraction protocols and LC gradients.
| Property | Value / Characteristic | Impact on Analysis |
| Solubility | Soluble in Acetonitrile (AcN) , Methanol (MeOH) , DMSO , DMF . Insoluble in water.[1] | Use organic solvents (AcN/MeOH) for stock preparation and protein precipitation. |
| Lipophilicity (LogP) | High (Estimated LogP ~3.5 – 4.0). | Retains strongly on C18 columns; requires high % organic mobile phase for elution. |
| Acidity (pKa) | Weakly acidic (~6.5) due to the triazine imide. | Negative Ion Mode (ESI-) is preferred for MS detection (forms |
| Stability | Sensitive to strong oxidizers (oxidizes to sulfone). Stable in frozen plasma (-20°C). | Avoid peroxide-containing solvents. Store stock solutions at -20°C. |
| Mass Shift | +3 Da relative to analyte. | Sufficient mass resolution to prevent crosstalk in Triple Quadrupole MS. |
Metabolic Context & Synthesis
Metabolic Pathway
Toltrazuril is a "prodrug" in the sense that its metabolites are also active. Upon oral administration, it undergoes rapid S-oxidation.
-
Step 1: Toltrazuril (Sulfide)
Toltrazuril Sulfoxide (Fast, reversible in some species). -
Step 2: Toltrazuril Sulfoxide
Toltrazuril Sulfone (Slow, irreversible, persistent residue).
The sulfoxide is the transient intermediate, making its accurate quantification vital for pharmacokinetic (PK) modeling.
Figure 1: Metabolic pathway of Toltrazuril.[2][3][4][5] The sulfoxide (red) is the transient intermediate targeted by the d3-standard.
Synthesis Logic
Commercial synthesis of Toltrazuril sulfoxide-d3 typically follows a late-stage functionalization strategy to conserve the expensive deuterium label:
-
Precursor Assembly: Construction of the diphenyl ether scaffold with the sulfide and triazine ring (unmethylated).
-
Isotopic Labeling: N-alkylation of the triazine nitrogen using Iodomethane-d3 (
) . -
Controlled Oxidation: Selective oxidation of the sulfide to the sulfoxide using stoichiometric oxidants (e.g., mCPBA or Oxone) to avoid over-oxidation to the sulfone.
Bioanalytical Application: LC-MS/MS Protocol
This section outlines a validated workflow for quantifying Toltrazuril sulfoxide in biological matrices using the d3-internal standard.
Method Principles
-
Matrix: Plasma, Muscle, Egg, or Liver.
-
Extraction: Acetonitrile precipitation or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
-
Detection: Triple Quadrupole MS in Negative Electrospray Ionization (ESI-) mode.
-
Why Negative Mode? The triazine ring readily deprotonates
, offering better sensitivity and lower background than positive mode .
Mass Spectrometry Transitions (MRM)
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Role |
| Toltrazuril Sulfoxide | 440.0 | 372.0 (Loss of | -25 | Quantifier |
| 284.0 | -35 | Qualifier | ||
| Toltrazuril Sulfoxide-d3 | 443.0 | 375.0 (Loss of | -25 | Internal Standard |
Critical QC Check: Ensure the d3-standard does not contain >0.5% unlabeled material (d0), as this will contribute to the analyte signal and skew quantitation (the "cross-contribution" effect).
Step-by-Step Experimental Workflow
Figure 2: Optimized sample preparation workflow for Toltrazuril Sulfoxide quantification.
Protocol Details:
-
Spiking: Add TZR-SO-d3 early to correct for all subsequent losses.
-
Extraction: Acetonitrile is preferred over Methanol for cleaner protein precipitation.
-
Dilution: Diluting the organic supernatant with water (1:1) is crucial to prevent "solvent effects" (peak fronting) when injecting onto a Reverse Phase C18 column.
-
Chromatography: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 40% B, ramp to 95% B over 4 minutes. TZR-SO is lipophilic and elutes late.
-
References
-
European Medicines Agency (EMA). "Toltrazuril (Extension to Calves) - Summary Report." Committee for Veterinary Medicinal Products, EMA/MRL/765/00-FINAL. Link
-
Kim, M. et al. (2010). "Pharmacokinetics of toltrazuril and its metabolites, toltrazuril sulfoxide and toltrazuril sulfone, after a single oral administration to pigs." Journal of Veterinary Medical Science, 72(8), 1085–1087. Link
-
Martinez-Villalba, A. et al. (2010). "Fast liquid chromatography/tandem mass spectrometry for the determination of toltrazuril and its metabolites in food."[1] Analytical and Bioanalytical Chemistry, 397(7), 2893–2901.[1] Link
-
HPC Standards. "Toltrazuril-sulfoxide Reference Standard Data Sheet." HPC Standards GmbH.[6] Link
-
Lim, J.H. et al. (2010). "Plasma disposition of toltrazuril and its metabolites in rabbits." Veterinary Parasitology, 169(1-2), 51-56. Link
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- 4. actavet.vfu.cz [actavet.vfu.cz]
- 5. Absorption and Distribution of Toltrazuril and Toltrazuril Sulfone in Plasma, Intestinal Tissues and Content of Piglets after Oral or Intramuscular Administration - PMC [pmc.ncbi.nlm.nih.gov]
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